N-(4-Sulfamoylcyclohexyl)prop-2-enamide
Description
N-(4-Sulfamoylcyclohexyl)prop-2-enamide is a synthetic acrylamide derivative featuring a cyclohexyl ring substituted at the 4-position with a sulfamoyl group (-SO₂NH₂). The compound’s core structure comprises a prop-2-enamide (acrylamide) backbone linked to the cyclohexyl moiety, which introduces conformational flexibility and polar interactions via the sulfamoyl group. Sulfonamide-containing compounds are widely explored in medicinal chemistry due to their ability to engage in hydrogen bonding and target enzymes such as carbonic anhydrases or proteases.
Properties
IUPAC Name |
N-(4-sulfamoylcyclohexyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2,7-8H,1,3-6H2,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNGKFKLBOJPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-Sulfamoylcyclohexyl)prop-2-enamide involves several steps. One common method includes the reaction of 4-sulfamoylcyclohexylamine with prop-2-enoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-Sulfamoylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylamine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide, leading to the formation of azide or methoxy derivatives.
Scientific Research Applications
N-(4-Sulfamoylcyclohexyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Sulfamoylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Moupinamide (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Moupinamide, isolated from Boerhavia diffusa extracts, shares the acrylamide backbone but differs in substituents. Its nitrogen is attached to a 2-(4-hydroxyphenyl)ethyl group, and the α,β-unsaturated carbonyl is linked to a 4-hydroxy-3-methoxyphenyl moiety. These phenolic groups confer higher water solubility compared to the sulfamoylcyclohexyl group in the target compound. Moupinamide’s bioactivity is linked to traditional medicinal uses of B. In contrast, the sulfamoyl group in N-(4-Sulfamoylcyclohexyl)prop-2-enamide may enhance binding to metalloenzymes, suggesting divergent therapeutic targets .
(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids
This antihypertensive candidate features a sulfanylpropanoyl group on a hexahydropyrimidine ring. While both compounds include sulfur-containing groups, the sulfanyl (-SH) in this analog is less polar than the sulfamoyl (-SO₂NH₂) group, likely increasing lipophilicity and membrane permeability. The hexahydropyrimidine core may impose rigidity, whereas the cyclohexyl group in the target compound allows greater conformational adaptability.
N-(4-Phenoxyphenyl)prop-2-enamide Derivatives
These analogs substitute the cyclohexyl group with a 4-phenoxyphenyl aromatic ring. The absence of a sulfonamide group in these derivatives limits hydrogen-bonding capacity, which could diminish target affinity in polar binding pockets. The cyclohexyl group in the target compound may also improve metabolic stability by avoiding aromatic oxidation pathways common in phenyl-substituted drugs .
(S)-2-Amino-N-(4-(Benzyl(cyclopropyl)amino)cyclohexyl)propanamide
This compound shares the cyclohexyl-propanamide framework but incorporates a benzyl-cyclopropylamino substituent and a chiral amino group. The bulky benzyl and cyclopropyl groups increase lipophilicity (logP), whereas the sulfamoyl group in the target compound enhances hydrophilicity. Such comparisons underscore the impact of stereoelectronic properties on drug-receptor interactions .
Data Table: Structural and Functional Comparison
Research Findings and Inferred Properties
- Solubility: The sulfamoyl group likely improves aqueous solubility compared to aromatic substituents (e.g., phenoxyphenyl) but may remain less soluble than phenolic analogs like Moupinamide .
- Target Affinity: Sulfonamides are known to inhibit carbonic anhydrases; the target compound’s structure suggests similar mechanisms, distinct from Moupinamide’s antioxidant pathways .
- Synthetic Versatility : The acrylamide backbone allows modular substitution, as seen in commercial derivatives (), enabling structure-activity relationship studies .
Biological Activity
N-(4-Sulfamoylcyclohexyl)prop-2-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a sulfamoyl group attached to a cyclohexyl ring and an enamide functional group. The compound's IUPAC name reflects its structural components, indicating its potential for various interactions within biological systems.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can lead to altered metabolic pathways in target cells.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular responses.
These interactions are crucial for understanding how the compound may exert therapeutic effects or influence disease processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory diseases.
- Potential Anticancer Activity : Some studies have indicated that this compound may inhibit the proliferation of cancer cells, warranting further exploration in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against various bacterial strains. Results showed significant inhibition compared to controls, suggesting potential as an antibiotic agent.
-
Case Study on Anti-inflammatory Properties :
- Another study assessed the compound's effect on cytokine production in vitro. The results indicated a marked decrease in pro-inflammatory cytokines, supporting its use in inflammatory conditions.
-
Case Study on Cancer Cell Lines :
- Research involving different cancer cell lines demonstrated that this compound could reduce cell viability and induce apoptosis, highlighting its potential as an anticancer agent.
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Clinical Trials : Further clinical trials are necessary to establish safety and efficacy profiles for therapeutic applications.
- Mechanistic Studies : Detailed mechanistic studies will help elucidate how this compound interacts with specific biological targets at the molecular level.
- Formulation Development : Exploring different formulations could enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
